molecular formula C7H3BrClFN2 B13667170 3-Bromo-4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine

3-Bromo-4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B13667170
M. Wt: 249.47 g/mol
InChI Key: DVYQIUBOFSSSPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a pyrrolo[2,3-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common method includes the halogenation of pyrrolo[2,3-b]pyridine derivatives. The reaction conditions often involve the use of halogenating agents such as N-bromosuccinimide (NBS) for bromination, and N-chlorosuccinimide (NCS) for chlorination, under controlled temperatures and solvent conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyrrolo[2,3-b]pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

3-Bromo-4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By binding to these receptors, the compound can block the signaling pathways involved in tumor growth and progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-Bromo-4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of three different halogen atoms, which can significantly influence its chemical reactivity and biological activity. This unique halogenation pattern makes it a valuable compound for various research applications .

Properties

Molecular Formula

C7H3BrClFN2

Molecular Weight

249.47 g/mol

IUPAC Name

3-bromo-4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C7H3BrClFN2/c8-3-1-11-7-5(3)6(9)4(10)2-12-7/h1-2H,(H,11,12)

InChI Key

DVYQIUBOFSSSPF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(C(=CN=C2N1)F)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.